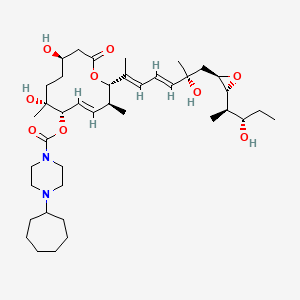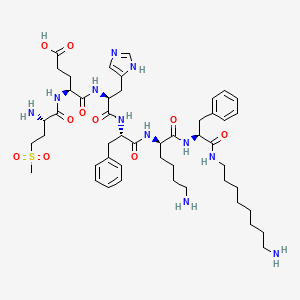
Ethylenediamine-N,N'-diacetic acid
Descripción general
Descripción
Ethylenediamine-N,N’-diacetic acid (EDDA) is an organic compound with the formula C2H4(NHCH2CO2H)2 . It is a derivative of two molecules of glycine, wherein the amines are linked . EDDA is a chelating agent that can be used to synthesize binary and ternary copper (II) complexes with potent proteasome inhibitory properties . It can also form Pd (EDDA) complexes which can coordinate with amino acids, peptides, or DNA units .
Molecular Structure Analysis
The linear formula of EDDA is HOOCCH2NHCH2CH2NHCH2COOH . Its molecular weight is 176.17 . The SMILES string representation is OC(=O)CNCCNCC(O)=O .
Physical And Chemical Properties Analysis
EDDA is a white solid . It has a melting point of 224°C . It is soluble in warm water .
Aplicaciones Científicas De Investigación
Chelating Agent
EDDA is a chelating agent . Chelating agents are substances that can form several bonds to a single metal ion, making them useful in many industrial and medical applications. In the context of EDDA, it can bind to metal ions to form a chelate, which can be useful in various chemical reactions.
2. Synthesis of Binary and Ternary Copper (II) Complexes EDDA can be used to synthesize binary and ternary copper (II) complexes . These complexes have been found to have potent proteasome inhibitory properties , which could make them useful in the development of new drugs.
3. Coordination with Amino Acids, Peptides, or DNA Units EDDA can form Pd (EDDA) complexes which can coordinate with amino acids, peptides, or DNA units . This property could be exploited in the field of biochemistry for the study of protein structures and functions.
Mecanismo De Acción
Target of Action
Ethylenediamine-N,N’-diacetic acid (EDDA) is a chelating agent . Its primary targets are metal ions, particularly copper (II) ions . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction .
Mode of Action
EDDA interacts with its targets by forming stable complexes . It binds to metal ions, such as copper (II), through its multiple carboxylate and amine groups . This interaction results in the formation of binary and ternary copper (II) complexes .
Biochemical Pathways
The formation of these complexes can affect various biochemical pathways. For instance, the copper (II) complexes synthesized by EDDA have been found to exhibit potent proteasome inhibitory properties . The proteasome is a protein complex that degrades unneeded or damaged proteins in cells, thus playing a critical role in maintaining cellular homeostasis .
Result of Action
The molecular and cellular effects of EDDA’s action are primarily related to its chelating properties. By forming complexes with metal ions, EDDA can influence the availability of these ions for biological processes . For instance, the formation of copper (II) complexes can inhibit the proteasome, potentially affecting protein degradation within cells .
Action Environment
The action, efficacy, and stability of EDDA can be influenced by various environmental factors. For instance, the presence and concentration of metal ions in the environment can affect EDDA’s chelating activity . Additionally, factors such as pH and temperature could potentially influence the stability of the complexes formed by EDDA .
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(carboxymethylamino)ethylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c9-5(10)3-7-1-2-8-4-6(11)12/h7-8H,1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQUWYZCAGRUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(=O)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32575-57-8 (unspecified copper salt), 38011-25-5 (di-hydrochloride salt) | |
| Record name | EDDA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7063970 | |
| Record name | Glycine, N,N'-1,2-ethanediylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White powder; [Sigma-Aldrich MSDS] | |
| Record name | Glycine, N,N'-1,2-ethanediylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenediamine-N,N'-di(acetic acid) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20892 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ethylenediamine-N,N'-diacetic acid | |
CAS RN |
5657-17-0 | |
| Record name | Ethylenediaminediacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5657-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EDDA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N,N'-1,2-ethanediylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N,N'-1,2-ethanediylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenediamine-N,N'-di(acetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENEDIAMINE-N,N'-DIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LX0U5342U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
- A: Yes, EDDA has been used as a competing chelating agent to study the binding of metals like gallium and cadmium to human serum transferrin. [, ] By comparing the binding affinities of the metal for EDDA and transferrin, researchers can gain insights into the thermodynamics and mechanisms of metal transport. [, ]
A: EDDA can bind to iron with high affinity, forming stable complexes. [, , , , ] This interaction can inhibit the growth of certain organisms, such as bacteria and parasites, by depriving them of essential iron. [, , ] In the case of Mycobacterium avium, iron deprivation through EDDA enhances the mycobacteriostatic effect of interferon-gamma. []
- A: Various spectroscopic techniques have been employed to characterize EDDA and its complexes. Infrared (IR) spectroscopy reveals characteristic peaks for Tc≡N and C=O groups in technetium-EDDA complexes. [] Nuclear magnetic resonance (NMR) spectroscopy, including ¹H, ¹³C, ¹⁷O, ¹⁹F, and ³¹P NMR, has been extensively used to elucidate the structures of EDDA complexes in solution, providing information about metal coordination geometry, ligand dynamics, and exchange processes. [, , , ] Ultraviolet-visible (UV-Vis) spectroscopy helps determine the formation and stability of metal-EDDA complexes. [, ]
- A: The stability of EDDA metal complexes in biological fluids varies depending on the specific metal ion and experimental conditions. For instance, [(99m)Tc(SQ168)(EDDA)], a technetium-labeled cyclic RGDfK dimer complex using EDDA as a co-ligand, demonstrated good stability in serum. [, ]
- A: While EDDA itself might not be directly involved in catalysis, its ability to form stable complexes with metal ions makes it valuable in designing catalytic systems. For instance, the coordination properties of EDDA with lanthanides have been explored for potential applications in artificial nucleases and ribonucleases. [, ]
- A: Yes, molecular modeling techniques, such as density functional theory (DFT) calculations, have been employed to predict the structures of technetium-EDDA complexes in solution. [, ] These calculations, combined with experimental data like radio-HPLC chromatograms, offer insights into the coordination modes of EDDA with metal ions. [, ]
- A: Studies comparing EDDA with its cyclic analog, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), highlight the impact of structural modifications on metal binding. [, ] EDDA complexes generally exhibit faster dissociation kinetics compared to DOTA complexes, indicating the influence of macrocyclic structures on complex stability. [, ]
- A: Liposomal encapsulation has been investigated as a strategy to improve the delivery and efficacy of N,N'-bis[2-hydroxybenzyl]-ethylenediamine-N,N'-diacetic acid (HBED), a related iron chelator with low water solubility. [] This approach enhances iron removal from the reticuloendothelial system by delivering HBED directly to target cells. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-azaspiro[5.5]undecan-2-yl-(1-cyclopentyltetrazol-5-yl)methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1671015.png)
![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)











![1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B1671038.png)